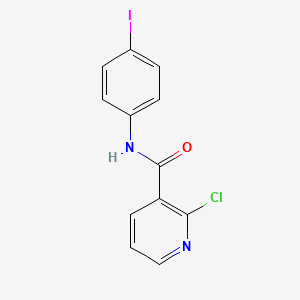

2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClIN2O/c13-11-10(2-1-7-15-11)12(17)16-9-5-3-8(14)4-6-9/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMINNOTWFDOGHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405344 | |

| Record name | 2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57841-58-4 | |

| Record name | 2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Amidation of 2-Chloronicotinoyl Chloride with 4-Iodoaniline

The most widely reported method involves the direct amidation of 2-chloronicotinoyl chloride with 4-iodoaniline under mild conditions. This one-step reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-iodoaniline attacks the electrophilic carbonyl carbon of the acid chloride.

Procedure

Reagents :

- 2-Chloronicotinoyl chloride (1.0 equiv)

- 4-Iodoaniline (1.05 equiv)

- Tetrahydrofuran (THF), anhydrous

- Triethylamine (TEA, 1.1 equiv) as a base catalyst

Steps :

- Dissolve 4-iodoaniline in THF under nitrogen atmosphere.

- Add triethylamine dropwise to scavenge HCl.

- Slowly add 2-chloronicotinoyl chloride at 0°C to minimize side reactions.

- Stir at room temperature for 6–12 hours.

- Quench with ice-cold water, extract with ethyl acetate, and dry over Na₂SO₄.

- Purify via recrystallization from ethanol or methanol.

Yield :

Mechanistic Insights

The reaction’s efficiency stems from the high electrophilicity of the acid chloride and the moderate nucleophilicity of 4-iodoaniline. Steric hindrance from the iodophenyl group is mitigated by the para-substitution pattern, ensuring regioselective amide bond formation.

Alternative Pathways and Comparative Analysis

While the above method dominates literature, alternative routes have been explored:

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate analogous amidation reactions, reducing reaction times to 15–30 minutes. However, this approach remains underexplored for the target compound due to challenges in controlling exothermic side reactions with iodinated aromatics.

Solid-Phase Synthesis

Solid-supported strategies using resin-bound 4-iodoaniline have been proposed for high-throughput applications, though scalability issues and lower yields (~50%) limit their utility.

Optimization Strategies and Critical Parameters

Solvent Selection

- THF vs. Dichloromethane (DCM) : THF’s moderate polarity enhances reagent solubility without promoting hydrolysis of the acid chloride. DCM, while inert, often results in slower reaction kinetics.

- Aprotic Conditions : Essential to prevent competitive hydrolysis of 2-chloronicotinoyl chloride to nicotinic acid.

Stoichiometry and Catalysis

Analytical Characterization and Quality Control

Spectroscopic Data

- IR Spectroscopy :

- ¹H NMR (400 MHz, CDCl₃) :

- Mass Spectrometry :

Challenges and Mitigation Strategies

Iodine Substituent Instability

- Light Sensitivity : The C–I bond is prone to homolytic cleavage under UV light. Reactions must be conducted in amber glassware.

- Oxidative Degradation : Storage under argon at –20°C prevents iodine loss.

Byproduct Formation

- Nicotinic Acid Impurity : Generated via hydrolysis of unreacted acid chloride. Mitigated by rigorous drying of THF and rapid workup.

- Diarylurea : Forms if excess amine reacts with phosgene (from acid chloride decomposition). Avoided by using fresh reagents.

Industrial-Scale Considerations

Cost Efficiency

- 4-Iodoaniline Sourcing : Accounts for 70% of raw material costs. Bulk procurement from suppliers like Sigma-Aldrich reduces expenses.

- Solvent Recovery : THF distillation and reuse achieve >90% recovery rates.

Environmental Impact

- Waste Streams : Aqueous HCl from quench steps neutralized with NaOH before disposal.

- Green Chemistry Metrics :

- Atom Economy: 84% (theoretical).

- E-Factor: 8.2 (kg waste/kg product).

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms in the compound can be substituted with other functional groups.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Boron Reagents: Employed in Suzuki-Miyaura coupling reactions to provide the necessary boron species for the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a new aromatic compound with a carbon-carbon bond formed between the two reacting species .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted with a chlorine atom at the 2-position and an iodine atom at the para position of the phenyl group. The carboxamide functional group is located at the 3-position of the pyridine ring. This unique structural arrangement imparts specific chemical properties that enhance its reactivity and interactions with biological targets .

Medicinal Chemistry

2-Chloro-N-(4-iodophenyl)pyridine-3-carboxamide is primarily investigated for its potential therapeutic applications. Studies suggest that compounds with similar structures often exhibit antimicrobial and anticancer properties. The presence of halogen substituents (chlorine and iodine) increases the compound's ability to form non-covalent interactions, such as hydrogen bonds, which are critical for biological activity .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules through various reactions, including:

- Suzuki-Miyaura Coupling : This reaction employs palladium catalysts to facilitate carbon-carbon bond formation under mild conditions, making it suitable for large-scale production .

- Condensation Reactions : Typically involving 2-chloronicotinoyl chloride and 4-iodoaniline, these reactions yield high-purity products essential for further chemical applications .

Research indicates that this compound can interact with various biological targets, modulating enzyme activity or receptor signaling pathways. The halogenation pattern enhances its pharmacological profile, making it a candidate for further exploration in drug development .

Case Study 1: Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against specific cancer cell lines. The mechanism involves the inhibition of key signaling pathways that promote cell proliferation .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated that it effectively inhibits bacterial growth, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The presence of chlorine and iodine atoms in the compound allows it to participate in various chemical interactions, which can influence its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Biphenyl vs. Monophenyl: Biphenyl substituents (e.g., in boscalid) enhance hydrophobic interactions with SDH, improving fungicidal efficacy .

- Electron-Donating Groups : Methoxy or hydroxy substituents (e.g., in and ) increase solubility but may reduce membrane permeability .

Physicochemical Properties

Comparative data for select compounds are summarized below:

Notes:

- The target compound’s molecular weight is higher than boscalid due to iodine’s atomic mass.

- Melting points for halogenated analogs generally exceed 140°C, reflecting strong intermolecular forces .

- logP values suggest moderate lipophilicity, critical for membrane penetration in agrochemical applications .

Research Findings and Structure-Activity Relationships (SAR)

- Halogen Position : Chlorine at the pyridine C2 position is conserved across active analogs, likely critical for SDH inhibition .

- Aromatic Substituents : Biphenyl or halogenated phenyl groups enhance binding via π-π stacking and hydrophobic interactions .

- Polar Groups : Hydroxyl or methoxy substituents (e.g., ) may reduce efficacy due to decreased membrane permeability but improve solubility for formulation .

Biological Activity

2-Chloro-N-(4-iodophenyl)pyridine-3-carboxamide, with CAS number 57841-58-4, is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group, an iodophenyl moiety, and a carboxamide functional group. These structural components contribute to its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in various cellular processes. The compound has been investigated for its role as an inhibitor in several pathways:

- Bcl-2/Bcl-xL Inhibition : Similar compounds have shown significant inhibition of Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. For instance, modifications on pyridine derivatives have led to enhanced binding affinities and improved anticancer activity .

- Antimicrobial Activity : Pyridine derivatives are known for their broad-spectrum antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although specific data on this compound is limited.

Biological Activity Data

| Activity Type | IC50 Values | Target | Reference |

|---|---|---|---|

| Bcl-2 Inhibition | < 1 nM | Bcl-2/Bcl-xL | |

| Antimicrobial Activity | TBD | Various bacterial strains |

Case Studies and Research Findings

- Cancer Research : In studies involving similar pyridine derivatives, compounds exhibiting structural similarities to this compound have demonstrated potent anticancer properties. For example, a related compound was found to inhibit tumor growth effectively in vivo while achieving complete regression at well-tolerated doses .

- Antimicrobial Studies : Although specific studies on this compound are sparse, related pyridine derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli. The potential for this compound to exhibit similar properties warrants further investigation .

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-N-(4-iodophenyl)pyridine-3-carboxamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-chloropyridine-3-carbonyl chloride with 4-iodoaniline in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are used, with reaction times optimized at 12–24 hours under nitrogen atmosphere. Yield optimization may involve temperature control (0–25°C) and stoichiometric adjustments (1:1.2 molar ratio of acid chloride to amine). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical to achieve >95% purity. For scale-up, continuous flow reactors have shown improved reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity. Key signals include the amide proton (δ 10.2–10.8 ppm) and aromatic protons (δ 7.2–8.5 ppm). C NMR detects carbonyl (δ ~165 ppm) and iodophenyl carbons (δ ~95 ppm for C-I).

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or electron impact (EI) modes validate molecular weight (e.g., [M+H] at m/z 413.92).

- X-ray Crystallography : Single-crystal analysis resolves bond lengths/angles and confirms the planar amide linkage, critical for structure-activity relationship (SAR) studies .

Q. What are the common applications of halogenated pyridine carboxamides in medicinal chemistry research?

- Methodological Answer : Halogenated pyridine carboxamides are explored as kinase inhibitors, antimicrobial agents, and enzyme modulators. For this compound, researchers screen bioactivity via:

- In vitro assays : Dose-dependent cytotoxicity (MTT assay), enzyme inhibition (IC determination).

- Molecular docking : Targeting proteins like EGFR or COX-2 using AutoDock Vina.

- ADME profiling : Solubility (shake-flask method), metabolic stability (microsomal incubation).

Structural analogs (e.g., Boscalid derivatives) show antifungal activity, guiding SAR studies .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data be processed to resolve disorder or twinning in the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use a high-resolution diffractometer (e.g., Stoe IPDS-2) with Mo-Kα radiation (λ = 0.71073 Å).

- Disorder Handling : In SHELXL, split atomic positions (PART command) and refine occupancy factors. For twinning, apply the TWIN/BASF commands to deconvolute overlapping reflections.

- Validation : Check R (<5%) and Flack parameter (<0.1) to confirm chirality. Residual electron density maps (<0.5 eÅ) ensure model accuracy. Software like Olex2 or PLATON aids visualization .

Q. What strategies are recommended for reconciling discrepancies between computational modeling predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Parameter Adjustment : Optimize DFT methods (e.g., B3LYP/6-311+G(d,p)) to include solvent effects (PCM model) and dispersion corrections.

- Experimental Validation : Compare computed H NMR chemical shifts (GIAO method) with experimental data. Deviations >0.5 ppm may indicate conformational flexibility or proton exchange.

- Dynamic Simulations : Run molecular dynamics (MD) at 298 K to sample low-energy conformers. Overlay MD snapshots with crystallographic data to identify dominant conformations .

Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

- Methodological Answer :

- Directing Group Analysis : The pyridine ring’s electron-withdrawing amide group directs electrophiles to the para position. For iodophenyl modifications, use Pd-catalyzed cross-coupling (Suzuki or Ullmann) to retain regioselectivity.

- Competitive Pathways : Monitor side products (e.g., di-substituted derivatives) via LC-MS. Optimize reaction time (<6 hours) and catalyst loading (5–10 mol% Pd(PPh)) to suppress byproducts .

Q. What methodological considerations are critical when designing biological activity assays for halogenated pyridine carboxamide derivatives?

- Methodological Answer :

- Controls : Include positive controls (e.g., Boscalid for antifungal assays) and vehicle-only negative controls.

- Concentration Range : Test 0.1–100 μM in dose-response curves. Pre-solubilize in DMSO (<1% final concentration).

- Validation : Confirm target engagement via Western blot (phosphorylation inhibition) or fluorescent probes (e.g., FITC-labeled analogs).

- Toxicity Profiling : Parallel assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported for this compound in different solvent systems?

- Methodological Answer :

- Source Evaluation : Compare purity levels (HPLC ≥98% vs. crude samples) and measurement techniques (shake-flask vs. nephelometry).

- Solvent Polarity : Test in DMSO (high solubility) vs. aqueous buffers (pH-dependent precipitation). Use Hansen solubility parameters to predict miscibility.

- Temperature Effects : Conduct solubility assays at 25°C and 37°C; discrepancies >10% may indicate polymorph formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.